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Introduction
Aluminum borosilicate glasses are a class of materials renowned for their exceptional

properties, including high thermal shock resistance, chemical durability, and mechanical

strength.[1] These characteristics make them indispensable in a wide range of applications,

from laboratory glassware (e.g., Pyrex) and pharmaceutical vials to advanced applications like

nuclear waste immobilization and substrates for electronic displays.[2][3] The complex interplay

between the glass composition and its macroscopic properties is governed by its underlying

atomic structure. Understanding these composition-structure-property relationships is crucial

for designing new glass materials with tailored functionalities.[4][5][6]

Computational modeling, particularly atomistic simulations, has emerged as a powerful tool to

investigate the intricate atomic arrangements in these amorphous systems, providing insights

that are often difficult to obtain through experimental methods alone.[7][8] Techniques like

Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) allow researchers to build

realistic structural models, predict physical and chemical properties, and study dynamic

processes such as phase separation and radiation damage at the atomic level.[9][10][11] This

guide provides an in-depth overview of the core computational methodologies used to model

aluminum borosilicate glass, details on experimental protocols for simulation, and a summary

of key findings on their structural and thermomechanical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1174108?utm_src=pdf-interest
https://www.benchchem.com/product/b1174108?utm_src=pdf-body
https://www.researchgate.net/publication/393803461_Atomistic_simulation_of_nanoscale_phase_separation_in_borosilicate_glass_melts
https://ouci.dntb.gov.ua/en/works/lDdmVkqX/
https://www.mdpi.com/1996-1944/15/13/4555
https://vbn.aau.dk/en/publications/composition-structure-property-relationships-in-boroaluminosilica/
https://www.researchgate.net/publication/256772685_Composition-Structure-Property_Relationships_in_Boroaluminosilicate_Glasses
https://www.researchgate.net/publication/325986589_Composition_-_structure_-_property_relationships_in_alkali_aluminosilicate_glasses_A_combined_experimental_-_computational_approach_towards_designing_functional_glasses
https://www.researchgate.net/publication/376121956_Molecular_dynamics_simulations_study_on_structure_and_elastic_property_of_alkali-free_aluminoborosilicate_glasses_with_different_Al2O3MgOCaO_ratio
https://www.researchgate.net/publication/356617060_Computational_Investigation_of_Crystalline_and_Amorphous_Borosilicates
https://pubs.acs.org/doi/10.1021/acs.jpcc.1c00309
https://www.researchgate.net/publication/229621153_Molecular_Dynamics_Simulation_of_the_Structure_of_Borate_Glasses
https://www.researchgate.net/publication/398676193_Impact_of_phase_separation_on_the_mechanical_response_of_borosilicate_glass_A_hybrid_Monte_Carlomolecular_dynamics_study
https://www.benchchem.com/product/b1174108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Methodologies
The foundation of modeling amorphous materials like aluminum borosilicate glass lies in

generating a realistic atomic structure. This is typically achieved through a simulated melt-

quench process using Molecular Dynamics.

Molecular Dynamics (MD) Simulations
Classical MD simulation is the most common computational method for studying glasses due to

its ability to model large systems (thousands to millions of atoms) over timescales sufficient to

observe glass formation.[2][12] The simulation tracks the movement of atoms by numerically

integrating Newton's equations of motion. The interactions between atoms are described by

empirical interatomic potentials, often referred to as force fields.[13][14]

A typical MD simulation workflow for creating a glass model involves:

Initialization: Atoms are randomly placed in a simulation box corresponding to an

experimental density.

Melting: The system is heated to a high temperature (e.g., 3000-4000 K) and allowed to

equilibrate in the liquid state. This ensures the erasure of any memory of the initial

configuration.

Quenching: The molten system is cooled down to room temperature at a controlled rate. The

cooling rates in MD simulations are typically orders of magnitude faster than in experiments,

which is a key limitation.[2]

Relaxation: The system is allowed to relax at the final temperature to achieve a stable glassy

state.
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Ab Initio Molecular Dynamics (AIMD)
AIMD is a more computationally intensive method where interatomic forces are calculated

"from first principles" using quantum mechanics (specifically, density functional theory) at each
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time step.[9] This approach does not require pre-defined force fields, making it highly accurate

for studying bond formation and breaking, as well as for validating classical potentials.[9][15]

However, due to its high computational cost, AIMD is typically limited to smaller systems (a few

hundred atoms) and shorter simulation times (picoseconds).[9]

Force Fields
The accuracy of classical MD simulations is critically dependent on the quality of the force field.

[14][16] For oxide glasses, these potentials typically consist of a long-range Coulombic term to

handle electrostatic interactions and a short-range term (often a Buckingham or Lennard-Jones

potential) to describe repulsion and van der Waals forces.[17] Some advanced force fields also

include three-body terms to better reproduce bond angle distributions, which is particularly

important for network formers like silicon and boron.[8][13] Recently, machine learning-based

force fields have been developed, offering the potential to achieve near-ab initio accuracy with

the efficiency of classical potentials.[14][16]

Monte Carlo (MC) Simulations
Monte Carlo methods are also used, particularly for investigating phenomena like liquid-liquid

phase separation and glass dissolution.[1][18][19] Hybrid MC/MD approaches can be

employed to study thermodynamic properties and phase equilibria, where MC steps are used

to sample different atomic configurations efficiently while MD is used to relax the structure.[1]

[11]

Experimental & Simulation Protocols
Detailed and reproducible protocols are essential for high-quality computational research.

Below are methodologies for key computational experiments.

Protocol 1: Generating the Glass Structure (Melt-Quench
MD)

System Setup: A system of ~3000-5000 atoms is created with a composition corresponding

to the target aluminum borosilicate glass. Atoms are placed randomly in a cubic box with

periodic boundary conditions. The initial box volume is set to match the experimental density.
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Force Field: A suitable interatomic potential is chosen. The Teter, PMMCS, or newer machine

learning potentials are common choices for silicate-based glasses.[13][20]

Melting and Equilibration: The system is equilibrated at a high temperature of 4000 K for 50-

100 picoseconds (ps) using an NVT (constant number of particles, volume, and temperature)

ensemble. This ensures the system is in a completely liquid and homogeneous state.

Quenching: The system is cooled from 4000 K to 300 K at a constant rate of 1-10 K/ps under

an NPT (constant number of particles, pressure, and temperature) ensemble at zero

pressure.

Final Relaxation: The system is further equilibrated at 300 K for 50-100 ps in the NPT

ensemble to allow the glass structure to fully relax.

Protocol 2: Calculation of Mechanical Properties
Mechanical properties like Young's modulus and bulk modulus are calculated by applying small

deformations to the simulated glass box and measuring the resulting stress.[21]

Young's Modulus (E):

The simulated glass sample is replicated in one direction (e.g., the z-axis) to minimize size

effects.[21]

A series of small uniaxial tensile strains (up to 0.06) are applied along the z-axis at a

constant strain rate (e.g., 1 ns⁻¹).[21]

During deformation, the stress in the other two directions (x and y) is kept at zero.

The Young's modulus is determined from the slope of the resulting stress-strain curve in

the linear elastic region.

Bulk Modulus (K):

The glass sample is subjected to hydrostatic compression by uniformly increasing the

pressure (e.g., up to 3.2 GPa).[21]

The change in volume is recorded as a function of the applied pressure.
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The bulk modulus is calculated from the pressure-volume relationship.

Structural and Physicochemical Properties
Computational modeling provides detailed information about the atomic structure, which in turn

governs the macroscopic properties of the glass.

Network Structure and Coordination
The structure of aluminum borosilicate glass is a complex three-dimensional network.

Silicon (Si) primarily acts as a network former, creating tetrahedral [SiO₄] units.[21]

Aluminum (Al) also acts as a network former, existing predominantly in four-fold coordination

([AlO₄]⁻). Its negative charge requires compensation by nearby modifier cations like Na⁺ or

Ca²⁺.[2][22]

Boron (B) is unique as it can exist in both three-fold trigonal [BO₃] and four-fold tetrahedral

[BO₄]⁻ coordination. The fraction of four-coordinated boron (N₄) is a critical structural

parameter that significantly influences glass properties and leads to the "boron anomaly".[3]

[10]

Click to download full resolution via product page

Quantitative Structural Data
The following table summarizes typical coordination numbers (CN) and the fraction of four-

coordinated boron (N₄) obtained from MD simulations for various glass compositions.
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Glass System Atom Average CN N₄ (%) Reference

Sodium

Aluminosilicate

(NAS)

Si ~4.0 N/A [21]

Al ~4.0 N/A [21]

Sodium

Aluminoborate

(NAB)

B >3.0 ~8% [21]

Al ~4.0 N/A [21]

40Li₂O–30B₂O₃–

30SiO₂
B - ~50% [9]

40Li₂O–50B₂O₃–

10SiO₂
B - ~40% [9]

Thermomechanical Properties
MD simulations are widely used to predict the mechanical and thermal properties of glasses,

showing good agreement with experimental trends.[6][7]
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Property Glass System
Simulated
Value

Experimental
Value

Reference

Density (g/cm³) 40SiO₂-60Al₂O₃ ~2.75 ~2.78 [23]

33SiO₂-33Al₂O₃-

34CaO
~2.80 ~2.85 [23]

Young's Modulus

(GPa)

Sodium

Aluminosilicate

(NAS)

79.8 ± 3.1 - [21]

Sodium

Aluminoborate

(NAB)

68.6 ± 2.4 - [21]

Bulk Modulus

(GPa)

Sodium

Aluminosilicate

(NAS)

59.9 ± 0.9 - [21]

Sodium

Aluminoborate

(NAB)

51.6 ± 0.5 - [21]

Glass Transition

Temp. (Tg)
B₂O₃ ~535 K 510-580 K [24]

Advanced Modeling Topics
Phase Separation
Borosilicate glasses are known to undergo liquid-liquid phase separation, segregating into

silica-rich and borate-rich domains.[1][25][26][27] This phenomenon significantly impacts the

material's properties.[11] Hybrid MC/MD simulations can thermodynamically and structurally

characterize this process, showing how the aggregation of Si and B domains evolves with

temperature and time.[1][11]

Radiation Effects
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For applications in nuclear waste vitrification, understanding the effects of radiation on the

glass structure is critical.[28][29] MD simulations are used to model collision cascades resulting

from alpha decay.[17][29] These simulations help predict long-term structural changes, such as

swelling or phase changes, and their impact on chemical durability.[28]

Dopant and Modifier Effects
Computational modeling can efficiently screen the effect of adding various dopants or network

modifiers to the glass composition.[30][31][32][33] For instance, simulations have been used to

study how rare-earth ions incorporate into the glass network or how modifiers like CaO and

Na₂O alter network connectivity by creating non-bridging oxygens (NBOs), which in turn affects

properties like hardness and chemical durability.[5][33][34]

Conclusion
Computational modeling provides an indispensable atomic-level lens for understanding the

complex world of aluminum borosilicate glasses. Methodologies ranging from classical

Molecular Dynamics to first-principles calculations allow for the accurate prediction of structural

features, thermomechanical properties, and dynamic behaviors. By elucidating the fundamental

composition-structure-property relationships, these simulation techniques accelerate the

rational design of new glass materials with optimized properties for demanding scientific and

industrial applications. The continued development of more accurate force fields, including

those leveraging machine learning, promises to further enhance the predictive power of these

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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